Product packaging for N-Chlorosaccharin(Cat. No.:CAS No. 14070-51-0)

N-Chlorosaccharin

Cat. No.: B088801
CAS No.: 14070-51-0
M. Wt: 217.63 g/mol
InChI Key: VKWMGUNWDFIWNW-UHFFFAOYSA-N
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Description

Historical Context and Evolution as a Versatile Reagent

The journey of N-Chlorosaccharin is intrinsically linked to its parent compound, saccharin (B28170). Saccharin, the first commercial artificial sweetener, was discovered in 1879 by Constantin Fahlberg and Ira Remsen. The initial focus on saccharin was its sweetness, but chemists later explored modifications to its basic structure to develop new reagents with specific chemical properties. The synthesis of chlorinated derivatives like this compound marked a significant step in this evolution.

Early investigations in the 1970s began to unveil the potential of this compound as a chlorinating agent. wisconsin.edu It was found to be a more powerful chlorinating and oxidizing agent than the commonly used N-chlorosuccinimide (NCS) or chloramine-T in aqueous solutions. rsc.org Over the past few decades, this compound has evolved from a chemical curiosity into a versatile and valuable tool for a wide array of organic transformations. ufms.brijiset.com Its preparation from the inexpensive and readily available saccharin makes it an attractive reagent for various synthetic applications. researchgate.net Modern, greener synthesis methods have also been developed, for instance, using trichloroisocyanuric acid or Oxone® in water, which offer high yields under mild conditions. rsc.orgthieme-connect.com

Significance in Modern Synthetic Organic Chemistry

This compound has carved a niche for itself in modern organic synthesis due to its high reactivity and selectivity in various transformations. enamine.net It serves as a powerful electrophilic chlorinating agent for a range of substrates, including alkenes, alkynes, and aromatic compounds. enamine.netmendeley.com Its utility extends to co-halogenation reactions, such as chlorofluorination of alkenes when used with a fluoride (B91410) source. d-nb.info

Beyond simple halogenations, NCSac is a competent oxidizing agent. It can oxidize alcohols to aldehydes or ketones, and has been used in the kinetic studies of the oxidation of various substrates like 4-oxoacids and hydroxy acids. enamine.netresearchgate.netjetir.org The reagent has also found application in more complex transformations, including the functionalization of C–H bonds and the synthesis of heterocyclic compounds. enamine.netnih.gov For instance, it participates in Ritter-type reactions with alkenes to form β-chloro sulfonylamidines, which can be cyclized to imidazolines, providing a method for the electrophilic diamination of alkenes. nih.govcapes.gov.br Its ability to function under mild conditions makes it suitable for use with complex and sensitive substrates. enamine.net

Comparative Analysis with Analogous N-Halo Imide Reagents

The utility of this compound is often highlighted by comparing it to other common N-halo imide reagents, primarily N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS).

Reactivity and Selectivity:

The key distinction lies in the electronic nature of the imide backbone. The saccharin moiety in NCSac is more electron-withdrawing than the succinimide (B58015) group in NCS. This heightened electron-withdrawing character makes the N-Cl bond in this compound more polarized and the chlorine atom more electrophilic. Consequently, NCSac is often a more reactive chlorinating agent than NCS, allowing for reactions to proceed under milder conditions or with less reactive substrates.

In the halogenation of electron-rich aromatic compounds, both this compound and N-Bromosaccharin are effective. However, N-Bromosaccharin often yields exclusively the para-substituted product, while this compound can produce a mixture of ortho and para isomers, with the para isomer being predominant. mendeley.com In photochemical C(sp³)–H amination reactions, N-halosaccharins have shown greater efficiency than N-bromophthalimide, a difference attributed to the higher reactivity of the saccharin-derived imidyl radical. nih.govacs.org

Interactive Data Table: Comparison of N-Halo Imide Reagents

PropertyThis compound (NCSac)N-Chlorosuccinimide (NCS)N-Bromosuccinimide (NBS)
Chemical Structure Contains a benzisothiazole dioxide ringContains a succinimide ringContains a succinimide ring
Halogen ChlorineChlorineBromine
Primary Use Electrophilic chlorination, oxidationElectrophilic chlorination, oxidationElectrophilic bromination, radical bromination
Reactivity More reactive than NCS due to stronger electron-withdrawing groupLess reactive than NCSacGenerally more selective than chlorinating agents in radical reactions
Key Applications Chlorination of aromatics and alkenes, oxidation of alcohols, Ritter reactionsChlorination of allylic and benzylic positions, oxidationAllylic and benzylic bromination (Wohl-Ziegler reaction)

Detailed Research Findings:

A study on the halogenation of electron-rich aromatic compounds like anisole (B1667542) and acetanilide (B955) demonstrated the differing regioselectivity of N-halosaccharins. mendeley.com While N-Bromosaccharin gave only the para-bromo products, this compound yielded ortho/para mixtures, highlighting subtle differences in their reaction mechanisms or steric hindrance. mendeley.com

In the realm of C-H functionalization, the choice of N-haloimide can be crucial. Research on the amination of amides showed that N-halosaccharins were significantly more effective than N-bromophthalimide for certain substrates. nih.gov The authors attributed this to the greater reactivity of the N-centered radical generated from the saccharin derivative, which is destabilized by the potent electron-withdrawing sulfonyl group. nih.govacs.org

Kinetic studies have also provided insights. The oxidation of various organic substrates, such as hydroxy acids and ketones, has been investigated using this compound, often revealing first-order kinetics with respect to the oxidant. ufms.brasianpubs.org These studies help in elucidating the reaction mechanisms, where the active oxidizing species is often proposed to be hypochlorous acid (HOCl), formed from the hydrolysis of NCSac. ufms.briosrjournals.org This contrasts with NBS, which is famously used in radical brominations where bromine radicals are the key intermediates. stackexchange.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4ClNO3S B088801 N-Chlorosaccharin CAS No. 14070-51-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-1,1-dioxo-1,2-benzothiazol-3-one
Source PubChem
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InChI

InChI=1S/C7H4ClNO3S/c8-9-7(10)5-3-1-2-4-6(5)13(9,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKWMGUNWDFIWNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40404563
Record name N-Chlorosaccharin
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Molecular Weight

217.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

14070-51-0
Record name N-Chlorosaccharin
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Record name N-Chlorosaccharin
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Record name N-Chlorosaccharin
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Record name N-CHLOROSACCHARIN
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Synthetic Methodologies for N Chlorosaccharin

Conventional Laboratory Preparation Protocols

Traditional methods for synthesizing N-Chlorosaccharin often involve the use of readily available starting materials and established reaction conditions. These protocols are well-documented and widely used for laboratory-scale production.

Sodium Saccharinate Chlorination Approaches

One common method for preparing this compound involves the direct chlorination of sodium saccharinate. A straightforward approach utilizes chlorine gas passed into an aqueous solution containing equimolar amounts of saccharin (B28170) and a strong base like sodium hydroxide. epo.org Another variation involves the reaction of sodium saccharinate with chlorine in the presence of propylene (B89431) oxide and a catalytic amount of 4-dimethylaminopyridine (B28879) in methylene (B1212753) chloride. epo.org This method, after stirring for several days and subsequent workup, yields this compound. epo.org

Tert-Butyl Hypochlorite-Mediated Synthesis

A widely employed laboratory-scale synthesis of this compound utilizes tert-butyl hypochlorite (B82951) (t-BuOCl) as the chlorinating agent. orgsyn.org In a typical procedure, saccharin is suspended in methanol (B129727), and tert-butyl hypochlorite is added, leading to a rapid reaction and the formation of this compound as a white precipitate. orgsyn.org The reaction is typically carried out at room temperature and is complete within a short period, often around five minutes. orgsyn.org This method is favored for its rapid kinetics and the high purity of the resulting product. The solid product can be isolated by filtration, washed, and dried under vacuum, affording yields in the range of 76-79%. orgsyn.org

Table 1: Conventional Synthesis of this compound using Tert-Butyl Hypochlorite
Reactant 1Reactant 2SolventReaction TimeYieldReference
Saccharintert-Butyl HypochloriteMethanol5 minutes76-79% orgsyn.org

Sustainable and Green Chemistry Synthetic Routes

In response to the growing need for environmentally benign chemical processes, several green synthetic routes for this compound have been developed. These methods aim to minimize the use of hazardous reagents and solvents.

Oxone®-Mediated Aqueous Phase Synthesis of this compound

A notable green chemistry approach involves the use of Oxone® (potassium peroxymonosulfate) as an oxidant in an aqueous medium. researchgate.net In this procedure, sodium saccharinate is reacted with potassium chloride in the presence of Oxone® in water at room temperature. researchgate.netrsc.org The reaction proceeds over a period of 24 hours, after which the this compound product precipitates and can be collected by filtration. researchgate.net This method avoids the use of toxic and corrosive halogens and organic solvents, making it an environmentally friendlier alternative. researchgate.netresearchgate.net The reported yield for this aqueous phase synthesis is approximately 58%. researchgate.net

Table 2: Oxone®-Mediated Aqueous Phase Synthesis of this compound
Starting MaterialReagentsSolventReaction TimeYieldReference
Sodium SaccharinatePotassium Chloride, Oxone®Water24 hours58% researchgate.net

Trichloroisocyanuric Acid (TCCA)-Based Protocols for this compound Production

Trichloroisocyanuric acid (TCCA) has emerged as a cost-effective and efficient chlorinating agent for the synthesis of this compound under mild conditions. thieme-connect.com The reaction involves the chlorination of saccharin with TCCA in a polar aprotic solvent such as acetonitrile (B52724). Typically, TCCA is added portion-wise to a solution of saccharin at a reduced temperature (0–5°C) under a nitrogen atmosphere, followed by stirring at room temperature for a few hours. This method offers operational simplicity and avoids the use of moisture-sensitive reagents, achieving high yields of 85–90%. However, the use of halogenated solvents can be a drawback from an environmental perspective. A key advantage of using TCCA is that the byproduct, cyanuric acid, can be recovered and reused to produce more TCCA, aligning with green chemistry principles. researchgate.net

Table 3: TCCA-Based Synthesis of this compound
Starting MaterialChlorinating AgentSolventReaction TimeYieldReference
SaccharinTrichloroisocyanuric Acid (TCCA)Acetonitrile2-4 hours85-90%

Optimization Strategies for this compound Synthesis

Characterization of the synthesized this compound is crucial for confirming its structure and purity. Nuclear Magnetic Resonance (NMR) spectroscopy is a key analytical tool. For example, ¹H NMR in CDCl₃ typically shows characteristic peaks for the aromatic protons, while ¹³C NMR confirms the presence of the carbonyl and sulfonamide groups. Quantitative ¹H NMR, using an internal standard, can be employed to accurately determine the purity of the synthesized compound, which can reach approximately 93% under optimized conditions.

Mechanistic Investigations of N Chlorosaccharin Reactivity

Electrophilic Reactivity Principles of the N-Cl Bond in N-Chlorosaccharin

This compound (NCSA) is recognized as a potent electrophilic chlorinating agent. enamine.netrsc.org The high reactivity of NCSA stems from the electron-withdrawing character of the saccharin (B28170) ring system, which, combined with the chlorine substituent, generates a highly electrophilic species. This makes the nitrogen-chlorine (N-Cl) bond susceptible to attack by nucleophiles. The chlorine atom in NCSA is considered to have an oxidative state of +1, often referred to as positive chlorine, due to its ability to oxidize iodide to iodine and substitute hydrogen atoms in aromatic systems. wisconsin.edu

In aqueous media, this compound is in a dynamic equilibrium with saccharin and hypochlorous acid (HOCl). wisconsin.edu The strongly electron-withdrawing groups attached to the imide nitrogen in the saccharin structure make its N-chloro derivative a powerful chlorinating agent. rsc.orgwisconsin.edu This enhanced reactivity surpasses that of structurally similar compounds like N-chlorosuccinimide in many applications.

The nature of the active oxidizing species in reactions involving this compound can vary depending on the reaction conditions, particularly the pH of the medium. In acidic solutions, several reactive species can be formed from N-halo compounds, including hypochlorous acid (HOCl), the protonated hypochlorous acidium ion (H₂O⁺Cl), and the protonated form of this compound itself (>N⁺HCl). irdindia.in The involvement of these species is crucial in understanding the reaction mechanisms. For instance, in the oxidation of anilines, the first-order dependence on hydrogen ion concentration points towards H₂O⁺Cl as the active electrophile, which is a stronger electrophile than HOCl. irdindia.in

Kinetic Studies and Rate Law Derivations

Kinetic studies are fundamental to elucidating the reaction mechanisms of this compound. These studies typically involve monitoring the reaction progress under pseudo-first-order conditions, where the concentration of the substrate is in large excess compared to that of NCSA. irdindia.inufms.br The disappearance of NCSA is often followed using iodometric titration. irdindia.inufms.brniscpr.res.in

Influence of Substrate and this compound Concentrations on Reaction Rates

In many oxidation reactions mediated by this compound, the reaction exhibits first-order kinetics with respect to NCSA. irdindia.inresearchgate.netasianpubs.orgtsijournals.com This is evidenced by the constant values of the pseudo-first-order rate constant (kₒₑₛ) at varying initial concentrations of NCSA while keeping other parameters constant. irdindia.in

The order of the reaction with respect to the substrate can vary. For example, the oxidation of aniline (B41778) and γ-ketoacids shows a first-order dependence on the substrate concentration. irdindia.intsijournals.com In contrast, the oxidation of some substrates, like malic acid and 2-alkanones, exhibits a fractional order dependence, which transitions from one to zero as the substrate concentration increases. ufms.brasianpubs.org This behavior suggests the formation of an intermediate complex between the substrate and the active oxidizing species. ufms.brasianpubs.org A plot of 1/kₒₑₛ versus 1/[Substrate] (a Lineweaver-Burk plot) yielding a straight line with an intercept on the y-axis provides evidence for such complex formation. ufms.br

Effect of Acid Concentration and pH on this compound Reaction Kinetics

The concentration of acid and the pH of the reaction medium significantly influence the kinetics of this compound reactions. Many reactions are acid-catalyzed. For instance, the oxidation of aniline, 4-oxoacids, and γ-ketoacids all show a first-order dependence on the hydrogen ion concentration ([H⁺]). irdindia.inresearchgate.nettsijournals.com This catalytic effect is often attributed to the formation of a more potent electrophilic species, such as the hypochlorous acidium ion (H₂O⁺Cl), in the presence of acid. irdindia.intsijournals.com

However, in some cases, the effect of acid concentration is more complex. The oxidation of malic acid shows an increase in rate with increasing acid concentration, but the order with respect to [H⁺] is fractional. ufms.br Conversely, the oxidation of (phenylthio)acetic acids exhibits a negative dependence on [H⁺], suggesting that the unprotonated form of the substrate is more reactive. scispace.comresearchgate.net In the oxidation of triethylene glycol, an increase in perchloric acid concentration leads to a decrease in the reaction rate, which is attributed to the conversion of the neutral substrate to a less reactive protonated form. tsijournals.com

Impact of Ionic Strength and Solvent Composition on Reaction Progression

The effect of ionic strength on the reaction rate provides insights into the nature of the reacting species in the rate-determining step. In many this compound-mediated reactions, including the oxidation of aniline, 4-oxoacids, and (phenylthio)acetic acids, the reaction rate is found to be independent of the ionic strength of the medium. irdindia.inresearchgate.nettsijournals.comscispace.com This suggests that the rate-determining step involves the interaction of a neutral species with an ion or two neutral species. ufms.brscispace.com

The solvent composition, particularly the dielectric constant of the medium, also plays a crucial role. In the oxidation of aniline and γ-ketoacids, the reaction rate increases as the dielectric constant of the medium decreases (i.e., with increasing proportion of a less polar solvent like acetic acid). irdindia.intsijournals.com A linear plot of log kₒₑₛ versus the reciprocal of the dielectric constant (1/D) with a positive slope is indicative of an ion-dipole interaction in the transition state. irdindia.in Conversely, for the oxidation of malic acid and polyhydroxy alcohols, the rate decreases with a decrease in the dielectric constant, suggesting the involvement of two neutral species or a dipole-dipole interaction in the rate-determining step. ufms.brsphinxsai.com

Identification and Characterization of Active Species in this compound Mediated Reactions

In acidic aqueous solutions, this compound can generate several potential reactive species, including NCSA itself, its protonated form (NCSA-H⁺), hypochlorous acid (HOCl), and the hypochlorous acidium ion (H₂O⁺Cl). irdindia.inirjmets.com The identification of the primary active species is crucial for elucidating the reaction mechanism.

The effect of adding saccharin, a product of the reaction, can help distinguish between different active species. A retardation of the reaction rate upon the addition of saccharin suggests a pre-equilibrium step where saccharin is formed, which would shift the equilibrium to the left, decreasing the concentration of the active species derived from the hydrolysis of NCSA (e.g., HOCl or H₂O⁺Cl). irdindia.inufms.brsphinxsai.com This effect has been observed in the oxidation of aniline, malic acid, and polyhydroxy alcohols. irdindia.inufms.brsphinxsai.com

Conversely, if the addition of saccharin has no effect on the reaction rate, it suggests that either NCSA itself is the active oxidizing species or the hydrolysis step to form saccharin is not reversible. scispace.comresearchgate.net This is the case in the oxidation of (phenylthio)acetic acids. scispace.comresearchgate.net

The dependence of the reaction rate on the acid concentration also provides clues. A first-order dependence on [H⁺] often points to H₂O⁺Cl as the reactive species, as it is a stronger electrophile formed by the protonation of HOCl. irdindia.intsijournals.com

Elucidation of Transition State Structures and Reaction Pathways

The elucidation of transition state structures and reaction pathways is based on the collective evidence from kinetic studies, product analysis, and the effects of various reaction parameters.

For reactions that are first-order in both substrate and oxidant and are acid-catalyzed, a plausible mechanism involves the rate-determining attack of the active oxidizing species (often H₂O⁺Cl) on the substrate. irdindia.inresearchgate.nettsijournals.com The development of a positive charge in the transition state is often supported by the effect of substituents on the reaction rate, as observed in the oxidation of substituted 4-oxoacids. researchgate.net

In cases where a fractional order with respect to the substrate is observed, the mechanism likely involves the formation of a pre-equilibrium complex between the substrate and the oxidant, which then decomposes in a slow, rate-determining step. ufms.brasianpubs.orgsphinxsai.com

The following table summarizes the kinetic data for the oxidation of aniline by this compound.

ParameterValue
Reaction Oxidation of Aniline by this compound
Order w.r.t. [NCSA] 1 irdindia.in
Order w.r.t. [Aniline] 1 irdindia.in
Order w.r.t. [H⁺] 1 irdindia.in
Effect of Ionic Strength No significant effect irdindia.in
Effect of Saccharin Retards the reaction rate irdindia.in
Effect of Solvent Polarity Rate decreases with increasing water content irdindia.in
Proposed Active Species H₂O⁺Cl irdindia.in

The following table presents the kinetic data for the oxidation of malic acid by this compound.

ParameterValue
Reaction Oxidation of Malic Acid by this compound
Order w.r.t. [NCSA] 1 ufms.br
Order w.r.t. [Malic Acid] Fractional (1 to 0) ufms.br
Order w.r.t. [H⁺] Acid-catalyzed ufms.br
Effect of Ionic Strength No substantial change ufms.br
Effect of Saccharin Retards the reaction rate ufms.br
Effect of Solvent Polarity Rate decreases with increasing acetic acid content ufms.br
Proposed Active Species HOCl ufms.br

Analysis of Substituent Effects on Reaction Kinetics and Regio/Stereoselectivity

The reactivity of this compound (NCSA) in various chemical transformations is significantly influenced by the electronic nature of substituents present in the reacting substrate. Kinetic studies across different reaction types consistently demonstrate that electron-donating groups on the substrate enhance the reaction rate, while electron-withdrawing groups have a retarding effect. This trend points to the development of a positive charge in the transition state of the rate-determining step. researchgate.net

In the oxidation of (p-substituted phenylthio)acetic acids by NCSA, a clear trend is observed where electron-releasing substituents on the phenyl ring accelerate the reaction, whereas electron-withdrawing substituents slow it down. researchgate.netscispace.com A linear Hammett plot with a large negative ρ value supports the proposed mechanism involving a chlorosulphonium ion intermediate in the rate-determining step. researchgate.netscispace.com Similarly, in the oxidation of anilines, substituent effects have been analyzed using Hammett plots. irdindia.in The oxidation of various benzaldehydes and 4-oxoacids by NCSA also follows this pattern, with electron-releasing groups increasing the rate of reaction and electron-withdrawing groups decreasing it. researchgate.netresearchgate.net For instance, the order of reactivity for substituted 4-oxoacids is p-methoxy > p-methyl > p-phenyl > -H > p-chloro > p-bromo > m-nitro. researchgate.net

The following table summarizes the effect of substituents on the reaction rate for the oxidation of (p-substituted phenylthio)acetic acids with this compound.

Substituent (X)k_obs (s⁻¹)
OCH₃1.85E-03
CH₃1.22E-03
H6.10E-04
Cl2.50E-04
Br2.03E-04
NO₂2.50E-05
This interactive data table is based on available research data and illustrates the general trend of substituent effects.

In terms of regioselectivity, this compound has been used in the chloroazidation of internal alkynes. uzh.ch While the study primarily focused on the development of the reaction methodology, it was found that various substituents on the phenyl ring of the alkyne were tolerated, affording the corresponding chloroazidoalkenes as single (Z)-isomers. uzh.ch This suggests a high degree of stereoselectivity in this particular transformation. The structure of the resulting product with a nitro substituent was confirmed by single-crystal X-ray analysis. uzh.ch Further research is needed to fully elucidate the substituent effects on the regio- and stereoselectivity of this compound reactions with a broader range of substrates.

Hydrolytic Behavior and Equilibrium Dynamics of this compound in Aqueous Environments

In aqueous media, this compound (NCSA) participates in a dynamic equilibrium with saccharin and hypochlorous acid (HOCl). wisconsin.edu This hydrolytic behavior is a critical factor in its mechanism of action as an oxidizing and chlorinating agent. The equilibrium constant for this hydrolysis has been determined, and the process is influenced by the pH of the solution. wisconsin.edu

The hydrolysis of NCSA is often a pre-equilibrium step in its oxidation reactions. asianpubs.org The addition of saccharin, a product of the hydrolysis, can retard the rate of these reactions, providing evidence for the reversible nature of this initial step. irdindia.inasianpubs.orgijghc.com This retardation effect has been observed in the oxidation of various substrates, including anilines and amino acids. irdindia.inasianpubs.org In these cases, hypochlorous acid (HOCl), formed during hydrolysis, is often considered the active oxidizing species. asianpubs.orgiosrjournals.org

The rate of hydrolysis and the subsequent reactions are also affected by the solvent composition. For instance, in the oxidation of anilines, an increase in the water content of the acetonitrile-water solvent mixture was found to decrease the reaction rate. irdindia.in Conversely, in the oxidation of (phenylthio)acetic acids, increasing the water content of the solvent system increased the oxidation rate. scispace.com The stability of this compound also varies significantly between aqueous and organic solvents. It is relatively stable in solvents like carbon tetrachloride, chloroform, and acetone (B3395972), but degrades in water due to hydrolysis. wisconsin.edu

The following table presents data on the rate constants for the methanolysis and hydrolysis of this compound in aqueous methanol (B129727).

ProcessRate Constant
Methanolysis4.1 x 10⁻³ s⁻¹
Hydrolysis1.1 x 10⁻² L mol⁻¹ s⁻¹
This interactive data table is based on available research data. wisconsin.edu

The hydrolytic equilibrium means that in many reactions involving NCSA in aqueous or semi-aqueous media, the reactive species could be NCSA itself, protonated NCSA, or the hydrolysis products, hypochlorous acid (HOCl) and its protonated form (H₂O⁺Cl). asianpubs.orgiosrjournals.org The specific active species depends on the reaction conditions, particularly the pH and the nature of the substrate. For example, in the oxidation of some amino acids and mandelic acid, HOCl has been proposed as the active oxidizing species. asianpubs.orgiosrjournals.org In other reactions, such as the oxidation of malic acid, both HOCl and H₂O⁺Cl are considered to be the active species. ufms.br

Applications of N Chlorosaccharin in Organic Synthesis

Chlorination Reactions Mediated by N-Chlorosaccharin

This compound is widely utilized as an electrophilic chlorinating agent for a range of applications in organic synthesis. enamine.net

Electrophilic Aromatic Chlorination: Regioselectivity and Isomer Formation Studies

This compound effectively chlorinates electron-rich aromatic compounds. thieme-connect.comresearchgate.net Studies have shown that the reaction with compounds such as anisole (B1667542), acetanilide (B955), and N,N-dimethylaniline yields a mixture of ortho and para isomers. thieme-connect.comresearchgate.net The para isomer is typically the major product, with ortho to para isomer ratios generally ranging from 4:1 to 5:1. thieme-connect.comresearchgate.net These reactions proceed in moderate to high yields. thieme-connect.comresearchgate.net

In the presence of a catalytic amount of tungstophosphoric acid, N-bromosaccharin has been used for the regioselective monobromination of phenols and anilines. researchgate.net While this demonstrates the utility of N-halosaccharins in selective halogenations, the regioselectivity with this compound itself tends to favor the para position in electron-rich systems. scite.aimendeley.comscielo.br

For instance, the chlorination of isatin (B1672199) with this compound mediated by silica (B1680970) gel (SiO2) under mild conditions leads specifically to the formation of 5-chloroisatin (B99725) in moderate yield. thieme-connect.comresearchgate.net This highlights the potential for achieving regioselectivity in specific heterocyclic systems.

Table 1: Electrophilic Aromatic Chlorination with this compound

Aromatic Substrate Products Isomer Ratio (ortho:para) Yield
Anisole o-chloroanisole, p-chloroanisole ~1:4-1:5 Moderate to High
Acetanilide o-chloroacetanilide, p-chloroacetanilide ~1:4-1:5 Moderate to High
N,N-dimethylaniline o-chloro-N,N-dimethylaniline, p-chloro-N,N-dimethylaniline ~1:4-1:5 Moderate to High
Isatin (with SiO2) 5-chloroisatin Regiospecific Moderate

Data compiled from multiple sources. thieme-connect.comresearchgate.net

Allylic and Benzylic C-H Chlorination via Radical Pathways

This compound is also a competent reagent for the chlorination of allylic and benzylic C-H bonds. thieme-connect.com These reactions typically proceed via a radical mechanism, often initiated by a radical source such as benzoyl peroxide or AIBN (azobisisobutyronitrile). thieme-connect.comresearchgate.net The use of these initiators facilitates the homolytic cleavage of the N-Cl bond, generating a chlorine radical that propagates the chain reaction. This method allows for the introduction of a chlorine atom at positions adjacent to double bonds or aromatic rings, affording the corresponding chlorinated products in moderate yields. thieme-connect.comresearchgate.net

Regiospecific Chlorination for Targeted Molecular Synthesis

The regiospecific preparation of certain molecules has been achieved using this compound. A notable example is the synthesis of 5-haloisatins. The reaction of isatin with N-halosaccharins in the presence of silica gel at room temperature produces the 5-halo derivative specifically. researchgate.net In the case of this compound, 5-chloroisatin was obtained in a 48% purified yield after 72 hours. researchgate.net This method provides a convenient route to specifically halogenated isatin derivatives under mild conditions. thieme-connect.comresearchgate.net

Co-halogenation and Addition Reactions Involving this compound

This compound participates in various co-halogenation and addition reactions with unsaturated compounds. thieme-connect.com

Oxychlorination and Hydroxychlorination of Unsaturated Alkenes

The reaction of alkenes with this compound in aqueous acetone (B3395972) at room temperature leads to the formation of the corresponding chlorohydrins in high yields. thieme-connect.comresearchgate.net This oxychlorination (or hydroxychlorination) reaction exhibits very high regioselectivity, with no regioisomeric products being detected. thieme-connect.comresearchgate.net The reaction of alkenes like cyclohexene, styrene (B11656), α-methylstyrene, and 1-hexene (B165129) with this compound provides the respective halohydrins. scite.aimendeley.com The reaction of alkenes and alkynes with hypochlorous acid is generally termed chlorohydroxylation. doubtnut.com

Halogen-Fluorination of Alkynes and Alkenes: Mechanistic Considerations

This compound, in combination with a fluoride (B91410) source like hydrogen fluoride/pyridine (B92270), is an effective system for the chlorofluorination of both alkenes and alkynes. researchgate.netthieme-connect.dedntb.gov.ua This reaction yields vicinal chloro-fluoroalkanes from alkenes and chloro-fluoroalkenes from alkynes. researchgate.netresearchgate.net The this compound-HF/pyridine system is noted to be more reactive than other N-chloroimides, which can lead to shorter reaction times and milder conditions. thieme-connect.de

For phenyl-substituted alkenes, the addition follows Markovnikov's rule exclusively. thieme-connect.de The stereochemistry of the addition is predominantly anti, although the degree of stereoselectivity can vary depending on the substrate. researchgate.net With alkynes, the reaction can be slower and may afford a mixture of vicinal chloro-fluoroalkenes, but again, only Markovnikov adducts are formed. thieme-connect.comresearchgate.net

Table 2: Co-halogenation Reactions with this compound

Unsaturated Substrate Reagents Product Type Key Features
Alkenes (e.g., cyclohexene, styrene) NCSac, H2O/acetone Chlorohydrin High yield, high regioselectivity
Alkenes NCSac, HF/pyridine Vicinal chloro-fluoroalkane Predominantly anti-addition
Alkynes NCSac, HF/pyridine Vicinal chloro-fluoroalkene Markovnikov regioselectivity

Data compiled from multiple sources. thieme-connect.comresearchgate.netresearchgate.netscite.aimendeley.comthieme-connect.de

Oxidative Transformations Utilizing this compound

This compound (NCSac) is a versatile and efficient reagent in organic synthesis, primarily recognized for its role as a potent oxidizing and electrophilic chlorinating agent. enamine.net Its reactivity under mild conditions makes it a valuable tool for a variety of oxidative transformations. enamine.net

Oxidation of Alcohols to Aldehydes and Ketones

The oxidation of alcohols to carbonyl compounds is a fundamental transformation in organic chemistry. ignited.in this compound has emerged as a significant reagent for this purpose, capable of oxidizing primary alcohols to aldehydes and secondary alcohols to ketones. enamine.net This process is often carried out under mild conditions, offering good yields and selectivity. enamine.netignited.in

The reaction mechanism is believed to involve the formation of an intermediate complex between the alcohol and this compound, which then leads to the production of the corresponding aldehyde or ketone. The reactivity of this compound can be influenced by the reaction medium. For instance, studies have shown that the rate of oxidation of unsaturated alcohols like allyl alcohol and cinnamyl alcohol is significantly enhanced in a micellar medium compared to a non-micellar environment. ignited.inresearchtrend.net

The choice of solvent also plays a crucial role. For example, the oxidation of benzylic alcohols to the corresponding aldehydes and ketones has been successfully achieved using N-chlorosuccinimide (a related N-haloimide) in N,N-dimethylformamide (DMF) under metal-free conditions. nih.gov

Table 1: Examples of Alcohol Oxidation using N-Halo Reagents

Alcohol SubstrateReagent SystemProductKey FindingsReference
Allyl AlcoholThis compoundAcroleinEnhanced reaction rates in micellar media. ignited.in ignited.in
Cinnamyl AlcoholThis compoundCinnamaldehydeKinetic studies show a significant increase in reaction rates within a micellar medium. ignited.inresearchtrend.net ignited.inresearchtrend.net
Benzylic AlcoholsN-Chlorosuccinimide/DMFBenzaldehydes/Aryl ketonesProvides easy access to carbonyl compounds under metal-free conditions at ambient temperature. nih.gov nih.gov
Propan-2-olThis compoundAcetoneThis compound has been extensively studied for its ability to oxidize secondary alcohols to ketones.

Oxidative Cleavage and Functionalization of Carboxylic Acid Derivatives

This compound can participate in the oxidative functionalization of carboxylic acid derivatives. For instance, it has been used as an oxidizing agent in the oxidation of 4-oxoacids in an aqueous acetic acid medium. researchgate.net Kinetic studies of this reaction indicate that the process is first-order with respect to the 4-oxoacid, this compound, and H+ ions, suggesting the development of a positive charge in the transition state. researchgate.net

While direct oxidative cleavage of the carboxylic acid group itself by this compound is not extensively documented, related oxidative cleavage reactions are a cornerstone of organic synthesis for producing carbonyl compounds and other carboxylic acids. numberanalytics.com For example, alkenes can be oxidatively cleaved to form carboxylic acids using reagents like hot alkaline potassium permanganate. libretexts.org Similarly, the oxidative cleavage of vicinal diols can yield carboxylic acids. google.com

Epoxide Ring-Opening and Vicinal Haloalcohol/Dihalide Formation

This compound, in combination with triphenylphosphine (B44618) (PPh3), provides a mild and regioselective method for the conversion of epoxides into vicinal haloalcohols and symmetrical dichlorides. researchgate.net The outcome of the reaction, whether it yields a haloalcohol or a dihalide, is dependent on the molar ratio of the reagents used. researchgate.net This method is efficient and proceeds in good yields in acetonitrile (B52724). researchgate.net

The ring-opening of epoxides is a synthetically useful reaction that can proceed through different mechanisms depending on the reaction conditions. libretexts.org In acidic media, the epoxide oxygen is protonated, and subsequent nucleophilic attack often occurs at the more substituted carbon atom. openstax.org Conversely, under basic or neutral conditions, the nucleophile typically attacks the less substituted carbon in an SN2-like manner. libretexts.org The this compound/PPh3 system offers a controlled approach to this transformation. researchgate.net

The formation of vicinal halohydrins is a key step in the synthesis of epoxides and can be achieved by the reaction of alkenes with reagents like N-halosuccinimides in aqueous solutions. youtube.com Halohydrin dehalogenases can then catalyze the conversion of these vicinal halohydrins into their corresponding epoxides. nih.gov

Table 2: Epoxide Ring-Opening Reactions

Epoxide SubstrateReagent SystemProduct TypeKey FeaturesReference
Various EpoxidesThis compound/PPh3Vicinal Haloalcohols or DichloridesMild, regioselective, and efficient conversion. Product depends on molar ratio of reagents. researchgate.net researchgate.net
Asymmetric EpoxidesAlcohol/Baseβ-Alkoxy AlcoholsSN2 attack at the less substituted carbon. libretexts.org libretexts.org
Asymmetric EpoxidesAlcohol/Acidβ-Alkoxy AlcoholsNucleophilic attack at the more substituted carbon. libretexts.org libretexts.org

Oxidation of Thioethers and Sulfides: Chlorosulfonium Ion Intermediates

The oxidation of thioethers (sulfides) is a common method for the synthesis of sulfoxides and sulfones, which are important functional groups in many organic molecules. nih.govlibretexts.org N-halo compounds, including this compound, are effective reagents for this transformation. The reaction is believed to proceed through the formation of a chlorosulfonium ion intermediate. nih.govacs.org

This intermediate is formed by the electrophilic attack of the chlorine atom from the N-chloro reagent on the sulfur atom of the thioether. Subsequent reaction with water or another nucleophile leads to the formation of the sulfoxide (B87167). nih.gov Further oxidation of the sulfoxide can yield the corresponding sulfone. libretexts.org The oxidation of (phenylthio)acetic acids with this compound has been reported in the literature. irdindia.in

Chloride-mediated electrochemical methods for thioether oxidation also involve the formation of a chlorosulfonium intermediate, which then reacts with water to form the S-O bond. nih.gov

Oxidation of Aromatic Amines and Related Nitrogenous Compounds

The oxidation of aromatic amines can lead to a variety of products, and N-halo compounds are frequently employed as oxidants in these reactions. irdindia.in The kinetics of the oxidation of aniline (B41778) by this compound in an acetonitrile-water medium have been studied, revealing that the reaction is first-order with respect to both aniline and this compound and is catalyzed by H+ ions. irdindia.in The proposed reactive species is the hypohalous acidium ion, H2O+Cl, which attacks the aniline electrophilically to produce azobenzene (B91143) as the product. irdindia.in

The oxidation of primary aromatic amines can initially form N-hydroxylamines, which can then be further oxidized to nitroso derivatives. uomustansiriyah.edu.iq These reactions are significant as the products can have applications in the dye industry and some are known to have biological activity. irdindia.inuomustansiriyah.edu.iq this compound has also been utilized in the silylation of oximes, demonstrating its utility in the functionalization of other nitrogen-containing compounds. researchgate.net

Heterocycle Synthesis and Functionalization with this compound

This compound serves as a valuable reagent in the synthesis and functionalization of heterocyclic compounds. researchgate.netnd.edu Its ability to act as an electrophilic chlorinating agent allows for the introduction of chlorine atoms into electron-rich aromatic and heteroaromatic systems. researchgate.net For example, this compound has been used for the halogenation of isatin, a heterocyclic compound, to produce 5-chloroisatin. researchgate.net

Furthermore, this compound can participate in cyclization reactions. An electrophilic Ritter-type reaction of this compound with alkenes in acetonitrile can lead to the formation of imidazolidine (B613845) and aziridine (B145994), which are five- and three-membered nitrogen-containing heterocycles, respectively. researchgate.net

Recent advancements have also highlighted the use of N-chloro reagents in the photochemically promoted chlorination of non-resonant heterobenzylic C(sp3)–H sites, expanding the toolbox for the functionalization of alkyl-substituted heterocycles. nih.gov

Electrophilic Substitution with Alkenes for Imidazoline (B1206853) Formation

This compound participates in electrophilic substitution reactions with alkenes. This reaction pathway can lead to the formation of heterocyclic compounds like imidazolines. The process is initiated by the electrophilic attack of the chlorine atom of NCSac on the alkene, forming a chloronium ion intermediate. In the presence of a nitrile solvent, such as acetonitrile, a Ritter-type reaction occurs. acs.orgacs.org

Ritter-Type Reactions Leading to Diamination Products and Aziridines

The reaction of this compound with alkenes in acetonitrile is a notable example of a Ritter-type reaction that serves as a method for the electrophilic diamination of alkenes. acs.orgacs.orgnih.govcapes.gov.br The process involves the initial formation of a β-chloro sulfonylamidine, which can be considered a diamination product as two nitrogen-containing groups have been added across the double bond. acs.org

However, this reaction is often accompanied by competing side reactions, particularly the formation of aziridines. acs.orgnih.gov The formation of aziridines is thought to occur through the direct attack of the saccharin (B28170) anion on the intermediate chloronium ion, followed by cyclization. acs.org The distribution between the imidazoline (from diamination) and the aziridine product is dependent on the structure of the alkene substrate. acs.orgacs.org For example, with styrene derivatives, activating groups on the aromatic ring can influence the product ratio. acs.org While styrene itself gives the imidazoline as the major product, 4-methylstyrene (B72717) yields the aziridine as the major product, and 2,4,6-trimethylstyrene (B1346984) gives the aziridine exclusively. acs.org In the case of 4-methoxystyrene, neither imidazoline nor aziridine products were isolated, possibly due to the formation of a stabilized cationic intermediate that does not react further with the nucleophiles present. acs.org

Table 1: Reaction of this compound with Styrene Derivatives

Illustrates the product distribution in the Ritter-type reaction, highlighting the competition between imidazoline and aziridine formation. Data sourced from Booker-Milburn et al. (2003). acs.org

Alkene (Styrene Derivative)Imidazoline Yield (%)Aziridine Yield (%)
Styrene5615
4-Chlorostyrene5114
4-Methylstyrene1461
2,4,6-Trimethylstyrene065
4-Methoxystyrene00

Derivatization and Precursor Applications of this compound

Beyond its direct use in synthesis, this compound is a valuable precursor for creating other useful reagents. enamine.net

Synthesis of N-Thiocyanatosaccharin Derivatives

This compound is a key intermediate in the synthesis of N-Thiocyanatosaccharin, an electrophilic thiocyanation reagent. researchgate.net The synthesis is a two-step process starting from saccharin. First, saccharin is treated with tert-butyl hypochlorite (B82951) in methanol (B129727) to produce this compound in high yield. researchgate.net Subsequently, this compound is reacted with a thiocyanate (B1210189) salt, such as silver(I) thiocyanate (AgSCN), in a solvent like dichloromethane. researchgate.net This reaction proceeds quickly to afford N-Thiocyanatosaccharin. researchgate.net This derivative is then used in electrophilic thiocyanation reactions with a variety of nucleophiles. researchgate.net

Table 2: Synthesis of N-Thiocyanatosaccharin from this compound

Summarizes the reaction step for the conversion of this compound to N-Thiocyanatosaccharin. researchgate.net

Starting MaterialReagentSolventTimeProduct
This compoundSilver(I) thiocyanate (AgSCN)Dichloromethane (CH₂Cl₂)30 minN-Thiocyanatosaccharin

Generation of N-Trifluoromethylthiosaccharin Reagents

This compound is also the immediate precursor for the synthesis of N-Trifluoromethylthiosaccharin, a shelf-stable and highly reactive electrophilic trifluoromethylthiolating reagent. orgsyn.orgorgsyn.org This reagent is prepared by reacting this compound with silver(I) trifluoromethanethiolate (AgSCF₃). orgsyn.orgorgsyn.orgunimi.it The reaction is typically carried out in acetonitrile at room temperature and is complete within 30 minutes. orgsyn.orgorgsyn.org The resulting N-Trifluoromethylthiosaccharin can then be used to introduce the -SCF₃ group to a wide range of nucleophiles, including alcohols, amines, thiols, and electron-rich arenes, under mild conditions. orgsyn.orgrsc.org

Table 3: Synthesis of N-Trifluoromethylthiosaccharin

Details the synthesis of N-Trifluoromethylthiosaccharin from this compound. orgsyn.orgorgsyn.org

Starting MaterialReagentSolventTimeYieldProduct
This compoundSilver(I) trifluoromethanethiolate (AgSCF₃)Acetonitrile (CH₃CN)30 min61-77%N-Trifluoromethylthiosaccharin

Catalytic Roles and Advanced Reaction Design with N Chlorosaccharin

N-Chlorosaccharin as an Electrophilic Oxidant in Catalytic Cycles

This compound is recognized as a potent electrophilic chlorinating and oxidizing agent. enamine.net Its efficacy stems from the N-Cl bond, which readily releases a positive chlorine ion (halonium ion). ijghc.comrsc.org This high electrophilicity allows it to participate in a wide array of organic transformations, including the oxidation of alcohols to aldehydes and ketones, and the halogenation of electron-rich aromatic compounds. ignited.inenamine.netresearchgate.net

In catalytic cycles, this compound often serves as the terminal oxidant. It is particularly effective in the oxidation of alcohols, where it functions under mild conditions. ignited.in The mechanism typically involves the formation of a reactive species like hypochlorous acid (HOCl) or its protonated form (H₂O⁺Cl) in aqueous or acidic media. researchtrend.netirjmets.com These species then react with the substrate, for instance, an alcohol, leading to the formation of a complex that subsequently breaks down to yield the oxidized product (e.g., an aldehyde) and saccharin (B28170) as a byproduct. researchtrend.netjetir.org The reaction kinetics are often first-order with respect to this compound. jetir.orgresearchgate.net Its utility is highlighted in phosphotungstic acid-catalyzed oxidations, where protonated hypochlorous acid is postulated as the reactive oxidizing species. irjmets.com The versatility of this compound extends to its use in converting epoxides into vicinal halo alcohols, demonstrating its role in regioselective transformations. researchgate.net

Micellar Catalysis in this compound Mediated Reactions

Micellar catalysis utilizes surfactant molecules that self-assemble into aggregates (micelles) in a solution, creating microenvironments that can significantly alter reaction rates and selectivity. ignited.in The use of micellar systems in conjunction with this compound has proven to be a highly effective strategy for enhancing oxidation reactions. ignited.in

The presence of surfactants has a pronounced effect on the efficiency of this compound-mediated reactions. Both anionic and cationic surfactants can catalyze these reactions, often leading to a significant increase in reaction rates compared to non-micellar media. ignited.inignited.in This rate enhancement is attributed to the solubilization and stabilization of reactants and intermediates within the micellar environment. ignited.inresearcher.life

For example, in the oxidation of unsaturated alcohols, the choice of surfactant can influence substrate specificity. A study demonstrated that anionic micelles formed by sodium dodecyl sulphate (SDS) were more effective for the oxidation of allyl alcohol, while cationic micelles from cetyltrimethylammonium bromide (CTAB) were more proficient for oxidizing cinnamyl alcohol. ignited.in The reaction rates typically increase with surfactant concentration, reaching a maximum near the critical micelle concentration (CMC). ignited.inijghc.com However, at concentrations significantly above the CMC, the rate may become stagnant or decrease due to a dilution effect. ijghc.com The catalytic effect of CTAB has been observed to be particularly potent, with the oxidation rate in the micellar medium being much faster than in a simple acidic medium. researchtrend.net

Table 1: Effect of Surfactant Type on the Oxidation of Unsaturated Alcohols with this compound

Substrate Surfactant Observation Reference
Allyl Alcohol Sodium Dodecyl Sulphate (SDS) Significant enhancement of oxidation rate. ignited.in
Cinnamyl Alcohol Cetyltrimethylammonium Bromide (CTAB) More proficient in facilitating oxidation compared to SDS. ignited.in
Ethanol Cetyltrimethylammonium Bromide (CTAB) Reaction is catalyzed below the CMC. ijghc.com
Propanol Cetyltrimethylammonium Bromide (CTAB) Reaction is catalyzed below the CMC. ijghc.com

This table is generated based on qualitative findings from the cited research articles.

The specificity observed in micellar catalysis arises from a combination of electrostatic and hydrophobic interactions between the surfactant, substrate, and oxidant. ignited.in Anionic surfactants are known to effectively catalyze reactions involving protonation. ignited.in The mechanism in these systems often follows Michaelis-Menten-type kinetics, where a complex forms between the reactants within the micelle. researchtrend.netjetir.org

In the CTAB-catalyzed oxidation of alcohols, it is proposed that an intermediate complex forms between the micelles, the reactive species (HOCl), and the alcohol substrate. ijghc.com The micellar pseudo-phase acts as a distinct reaction medium, concentrating the reactants and stabilizing the transition state, which leads to rate acceleration. researchtrend.net For the oxidation of para-substituted mandelic acids in a CTAB micellar medium, the mechanism involves the formation of a complex between the protonated this compound species and the substrate, which then decomposes in the rate-determining step. jetir.org The cleavage of a C-H bond is often the rate-limiting step, and the addition of the reaction product, saccharin, can retard the reaction rate. jetir.orgresearchgate.net The lack of effect from changes in ionic strength in some cases suggests that neutral species are involved in the rate-determining step. jetir.org

Photocatalytic and Visible-Light-Mediated Methodologies Employing this compound

Visible-light photocatalysis has become a prominent tool for green and sustainable chemistry, enabling chemical transformations under mild conditions. beilstein-journals.org this compound has been successfully employed as a chlorine source in various photocatalytic and visible-light-mediated reactions. mdpi.comresearchgate.net

These methodologies often involve a photoredox catalyst that, upon excitation by visible light (e.g., from a white or blue LED), initiates a single-electron transfer (SET) process. mdpi.com For instance, the chlorination of aromatic compounds has been achieved using this compound as the chloride source in the presence of an organic dye, Fast Green FCF, as a photoredox catalyst. mdpi.comresearchgate.net This system effectively chlorinates electron-rich aromatics and naphthalene (B1677914) derivatives, yielding monochlorinated products in high to exceptional yields (90-94%). mdpi.com For substrates with electron-withdrawing groups, the yields are moderate to good (47-70%). mdpi.com

In a different approach, this compound can be used as a precursor to a saccharin-based radical species. acs.org This radical can then participate in the imidation and halogenation of olefins. acs.org The versatility of these methods is further highlighted by their application in benzylic chlorination, where an organic photocatalyst like Acr⁺-Mes is used under blue LED irradiation. mdpi.com

Table 2: Examples of Visible-Light-Mediated Reactions with this compound

Reaction Type Photocatalyst Light Source Substrate Type Product Yield Reference
Chlorination of Arenes Fast Green FCF White LED Electron-rich aromatics 90-94% mdpi.com
Chlorination of Arenes Fast Green FCF White LED Arenes with electron-withdrawing groups 47-70% mdpi.com
Benzylic Chlorination Acr⁺-Mes Blue LED Toluene 78% mdpi.com

This table is generated based on data from the cited research articles.

Exploration of Heterogeneous Catalysis with this compound Adducts

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers significant advantages in terms of catalyst separation and reusability. libretexts.org this compound and its related N-halo derivatives have been used in systems that employ solid supports, aligning with the principles of heterogeneous catalysis. rsc.org In these systems, reactants are adsorbed onto the catalyst surface, where the chemical reaction occurs, followed by the desorption of products. libretexts.org

A notable example is the use of silica (B1680970) (SiO₂) to mediate the regiospecific halogenation of isatin (B1672199) with N-halosaccharins. researchgate.net This procedure allows for the synthesis of 5-chloroisatin (B99725) under mild conditions. researchgate.net Similarly, N-bromosaccharin has been used with tungstophosphoric acid (H₃PW₁₂O₄₀) or ZSM-5 zeolite as heterogeneous catalysts for the bromination of phenols and anilines. rsc.org These solid acid catalysts enhance the electrophilicity of the halogenating agent and provide a surface for the reaction to occur, often with high selectivity and under mild conditions. rsc.org The use of a solid support like silica or a zeolite provides a confined environment that can influence the reaction's selectivity and efficiency. frontiersin.org While direct studies on "this compound adducts" are not extensively detailed, these examples demonstrate the successful application of this compound in conjunction with solid catalysts, paving the way for further exploration in this area.

Theoretical and Computational Chemistry Studies of N Chlorosaccharin

Density Functional Theory (DFT) Applications in Mechanistic Elucidation

Density Functional Theory (DFT) has become an invaluable tool in elucidating the reaction mechanisms involving N-Chlorosaccharin (NCSac). researchgate.netnih.gov DFT calculations allow for the modeling of reaction intermediates and transition states, providing detailed structural and energetic insights that are often difficult to obtain experimentally. escholarship.orgnih.gov

In the context of this compound, DFT studies have been instrumental in understanding its role in various organic transformations. For instance, in oxidation reactions, DFT calculations can help identify the active oxidizing species and model the transition state of the rate-determining step. researchgate.net Studies on the oxidation of various organic substrates, such as alcohols and acids, have utilized DFT to support proposed mechanisms. ufms.brresearchgate.net For example, in the oxidation of 2-alkanones, DFT could be used to model the formation of a rigid complex between the active species of this compound (such as H₂O⁺Cl) and the ketone in the transition state, which is suggested by the high negative value of the entropy of activation. asianpubs.org

Furthermore, DFT is employed to investigate the mechanistic pathways of reactions like halogenation and electrophilic additions. By calculating the energies of potential intermediates and transition states, researchers can distinguish between different possible reaction pathways, such as stepwise versus concerted mechanisms. escholarship.orgnih.gov For example, in the chlorination of alkenes, DFT can help determine whether the reaction proceeds through a bridged chloronium ion intermediate or a direct nucleophilic attack. nih.gov

A significant area of study involves the interaction of N-halosaccharins with various ligands. DFT calculations, using functionals like B3LYP and MPW1K, have been used to model the geometry of electron-donor-acceptor (EDA) complexes of N-halosaccharins. rsc.org These studies have shown that the geometry optimization in a polar solvent continuum provides a better fit compared to calculations in a vacuum, highlighting the importance of solvent effects in these reactions. rsc.org

Quantum Chemical Descriptors and Molecular Orbital Analysis

Quantum chemical descriptors derived from DFT calculations provide quantitative measures of the reactivity and electronic structure of this compound. rasayanjournal.co.in These descriptors are crucial for understanding and predicting the behavior of NCSac in chemical reactions.

Key Quantum Chemical Descriptors:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting chemical reactivity. rasayanjournal.co.in The energy of the LUMO is indicative of the electron-accepting ability of a molecule. For this compound, the LUMO is expected to be localized on the N-Cl bond, reflecting its electrophilic nature. The energy gap between HOMO and LUMO (Egap) is a measure of the molecule's stability and reactivity. mdpi.comnih.gov A smaller energy gap generally implies higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP surface is a visual tool used to identify the electron-rich and electron-poor regions of a molecule. orientjchem.org For this compound, the MEP would show a region of positive electrostatic potential (a "σ-hole") on the chlorine atom, indicating its susceptibility to nucleophilic attack. researchgate.net This positive region is key to understanding the halogen bonding capabilities of N-halosaccharins. researchgate.netx-mol.net

Global Reactivity Descriptors: These include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). rasayanjournal.co.inresearchgate.net These parameters are calculated from the HOMO and LUMO energies and provide a quantitative basis for comparing the reactivity of different molecules. rasayanjournal.co.in For this compound, a high electrophilicity index would be expected, consistent with its role as a potent electrophilic chlorinating agent.

Molecular Orbital Analysis:

Molecular orbital analysis provides a detailed picture of the bonding and electronic distribution within the this compound molecule. Natural Bond Orbital (NBO) analysis, for instance, can be used to understand the nature of the N-Cl bond and the charge distribution across the molecule. vub.becmu.edu Studies on related N-halosaccharins have shown that the N-X (X = halogen) bond can be flexible and not always coplanar with the isothiazole (B42339) ring. rsc.org Computational analysis of N-halosaccharin complexes with pyridine (B92270) N-oxides revealed that the σ-hole on the halogen atom is a key determinant of the halogen bond strength. researchgate.netnih.gov

Thermodynamic Analysis of this compound Reactions

The thermodynamic parameters of reactions involving this compound provide crucial insights into the spontaneity and energy changes of the processes. These parameters, including enthalpy of activation (ΔH#), entropy of activation (ΔS#), and Gibbs free energy of activation (ΔG#), are often determined experimentally by studying the reaction rates at different temperatures and can be complemented by computational calculations. ufms.brasianpubs.org

Kinetic studies on the oxidation of various organic compounds by this compound have reported these thermodynamic parameters. For example, in the oxidation of unsaturated alcohols, the high values of ΔH# and ΔG# suggest a solvated transition state. researchtrend.net Similarly, the oxidation of 2-alkanones is reported to be enthalpy controlled, with a high negative value of ΔS# indicating the formation of a rigid complex in the transition state. asianpubs.org The oxidation of phenolic compounds also showed that the reactions are enthalpy controlled, with high negative entropies of activation suggesting a highly ordered transitory complex. researchtrend.net

Table of Thermodynamic Parameters for this compound Reactions:

SubstrateReaction TypeΔH# (kJ/mol)ΔS# (J/K·mol)ΔG# (kJ/mol)Reference
Unsaturated AlcoholsOxidationHigh-Fairly high researchtrend.net
2-AlkanonesOxidation--83.46Fairly constant asianpubs.org
Malic AcidOxidation--- ufms.br
Phenolic CompoundsOxidation--89.33 to -109.11- researchtrend.net
Propan-2-olOxidation--- scholarsresearchlibrary.com

Computational methods, particularly DFT, can be used to calculate the energies of reactants, products, and transition states, from which the thermodynamic parameters can be derived. escholarship.org This allows for a direct comparison between experimental and theoretical values, providing a deeper understanding of the reaction energetics.

Computational Validation of Proposed Reaction Pathways and Intermediates

Computational chemistry plays a pivotal role in validating the reaction pathways and intermediates proposed from experimental kinetic studies of this compound reactions. researchgate.net By modeling the potential energy surface of a reaction, computational methods can confirm the feasibility of a proposed mechanism and rule out alternative pathways. escholarship.org

For instance, in the oxidation of alcohols by this compound, a proposed mechanism might involve the formation of a hypochlorite (B82951) ester intermediate. DFT calculations can be used to determine the structure and stability of this intermediate and the energy barrier for its subsequent decomposition to the final products. This computational evidence can strongly support the proposed mechanistic steps. researchtrend.netscholarsresearchlibrary.com

In reactions involving electrophilic attack by this compound, such as the chlorination of alkenes, computational studies can help to characterize the nature of the key intermediates. nih.gov For example, calculations can distinguish between a classical open-chain carbocation and a bridged halonium ion intermediate by comparing their relative energies and geometric structures. nih.gov

Furthermore, computational studies have been used to investigate halogen exchange reactions. For example, the interaction of N-chlorosuccinimide with bromide was shown through computational analysis to proceed via halogen bonding, facilitating the halogen rearrangement. researchgate.net Similar computational approaches can be applied to this compound to understand its behavior in the presence of other halides.

The agreement between computationally predicted and experimentally observed kinetic isotope effects (KIEs) can also serve as a powerful validation tool. nih.gov For example, if a C-H bond is broken in the rate-determining step, a significant primary KIE is expected. DFT calculations can predict the magnitude of this KIE, which can then be compared with experimental data. researchtrend.net

Molecular Modeling and Simulation Approaches to this compound Reactivity

Molecular modeling and simulation techniques provide a dynamic perspective on the reactivity of this compound, complementing the static picture offered by quantum mechanical calculations of stationary points on the potential energy surface. escholarship.org These methods are particularly useful for studying reactions in complex environments, such as in solution or in biological systems.

Molecular dynamics (MD) simulations, using classical force fields, can be employed to study the conformational dynamics of this compound and its complexes with other molecules. escholarship.org This can be particularly insightful for understanding how the conformation of the saccharin (B28170) ring might influence the reactivity of the N-Cl bond. While specific MD studies on this compound were not found in the initial search, this methodology is generally applicable to understanding molecular behavior.

Quantum mechanics/molecular mechanics (QM/MM) methods offer a hybrid approach where the reactive core of the system (e.g., this compound and the substrate) is treated with a high level of quantum mechanics, while the surrounding environment (e.g., solvent molecules) is treated with a more computationally efficient molecular mechanics force field. This approach allows for the study of solvent effects on reaction rates and mechanisms with greater accuracy than continuum solvent models.

Molecular docking studies are another valuable computational tool, particularly for investigating the interaction of this compound or its derivatives with biological macromolecules. mdpi.com For example, docking simulations could be used to predict the binding mode of N-substituted saccharins to the active site of an enzyme, providing insights into their potential biological activity. mdpi.com

Environmental and Safety Considerations in N Chlorosaccharin Research

Laboratory Handling Protocols and Personal Protective Measures

Safe handling of N-Chlorosaccharin in a laboratory setting is predicated on a combination of engineering controls, established safe practices, and the consistent use of appropriate personal protective equipment (PPE). coleparmer.comuwlax.edu Facilities that store or use this material should be equipped with essential safety infrastructure, including an eyewash facility and a safety shower. coleparmer.com Adequate ventilation, such as a chemical fume hood, is crucial to maintain low airborne concentrations and prevent exposure to dust or vapors. coleparmer.comuwlax.edu

Standard laboratory procedures should be strictly followed, such as washing hands after handling the compound, avoiding mouth suction for pipetting, and keeping work areas clean and uncluttered. ethz.chusu.edulabmanager.com All procedures should be performed carefully to minimize the creation of dust, aerosols, or splashes. ethz.ch In the event of a spill, the material should be vacuumed or swept up and placed into a suitable container for disposal, ensuring the chemical does not enter the environment. coleparmer.com

A comprehensive PPE regimen is mandatory for any personnel handling this compound. labmanager.comhhs.gov This includes protection for eyes, skin, and the respiratory system.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Body PartRequired PPESpecifications and Remarks
Eyes Chemical Splash GogglesMust meet established standards (e.g., ANSI Z87.1). ucsf.edu A face shield may be required if there is a significant splash hazard. ucsf.edu
Skin (Hands) Chemical-Resistant GlovesAppropriate protective gloves, such as disposable nitrile gloves, should be worn to prevent skin contact. coleparmer.comucsf.edu Gloves should be inspected before use and changed immediately upon contamination. ucsf.edubernardoecenarro.com
Skin (Body) Protective ClothingA lab coat should be worn to protect skin and clothing. hhs.govucsf.edu Appropriate shoes that cover the entire foot are required. ucsf.edubernardoecenarro.com
Respiratory RespiratorA NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced. coleparmer.com Use should follow official respirator regulations. coleparmer.com

Storage and Stability Considerations for Research Purity

The stability and purity of this compound as a research reagent are directly dependent on proper storage conditions. The compound is a white solid at room temperature. chemicalbook.com A key characteristic of this compound is its hygroscopic nature, meaning it readily absorbs moisture from the air. coleparmer.com Therefore, excluding moisture is critical to prevent degradation and maintain its chemical integrity.

For optimal preservation of research-grade purity, this compound should be stored in a tightly sealed container in a dry area. coleparmer.com Specific procedures recommend storing the compound in a refrigerator at 4°C (39.2°F) with the strict exclusion of moisture. orgsyn.org For general solid chemical reagents, if stored as recommended in a tightly sealed vial, the product can be stored for up to six months. tocris.com

Table 2: Storage Conditions for Research-Purity this compound

ParameterRecommended ConditionRationale
Temperature 4°C (Refrigerator)Slows potential degradation pathways. orgsyn.org
Atmosphere Dry / DesiccatedThe compound is hygroscopic; moisture absorption can lead to decomposition and loss of purity. coleparmer.com
Container Tightly Closed ContainerPrevents exposure to atmospheric moisture and contaminants. coleparmer.comtocris.com
Light Protection from LightWhile not explicitly stated for this compound, storing reagents in the dark is a general best practice to prevent photochemical degradation.

Environmental Impact Assessment of this compound Synthetic Methods

A central tenet of modern chemical research is the incorporation of green chemistry principles to minimize environmental impact. mdpi.comresearchgate.net The assessment of synthetic routes for compounds like this compound involves evaluating factors such as waste generation and the sustainability of materials used, particularly solvents. york.ac.uk

A primary metric for quantifying the environmental footprint of a chemical process is the Environmental Factor, or E-factor. sheldon.nl The E-factor is defined as the mass ratio of the total waste generated to the mass of the desired product. sheldon.nl An ideal E-factor is zero, signifying a process that produces no waste. tudelft.nl This metric includes all auxiliary materials, such as reagents used in excess, solvent losses, and byproducts. sheldon.nl Water is generally excluded from the calculation to allow for more meaningful comparisons between processes. sheldon.nl

The synthesis of this compound from saccharin (B28170) and a chlorinating agent like tert-butyl hypochlorite (B82951) in a solvent such as methanol (B129727) provides a clear case for E-factor analysis. orgsyn.org

E-Factor = (Total Mass of Inputs - Mass of Product) / Mass of Product

In this synthesis, the "waste" would include:

The solvent (methanol and petroleum ether) used in the reaction and purification steps. orgsyn.org

The byproduct, tert-butanol, formed from the tert-butyl hypochlorite.

Any unreacted starting materials (saccharin, tert-butyl hypochlorite).

By quantifying the waste, researchers can compare different synthetic methodologies and identify opportunities for improvement, such as developing catalytic processes that reduce the need for stoichiometric reagents or finding ways to recycle solvents, thereby lowering the E-factor. sheldon.nltudelft.nl

Solvents are a major contributor to the waste generated in chemical synthesis and often pose significant safety, health, and environmental risks. mdpi.comyork.ac.uk Therefore, sustainable solvent selection is a critical component of green chemistry. rsc.org Several major pharmaceutical companies have developed solvent selection guides that rank common solvents based on criteria such as safety (e.g., flammability, reactivity), health impacts (e.g., toxicity), and environmental effects (e.g., biodegradability, air and water impact). ubc.caresearchgate.netyork.ac.uk

The synthesis of this compound has been reported using solvents like methanol and acetonitrile (B52724). chemicalbook.comorgsyn.org An assessment of these solvents using green chemistry principles can guide researchers toward more sustainable practices.

Table 3: Comparative Assessment of Solvents Used in this compound Synthesis

SolventCommon Use in SynthesisGreen Chemistry Considerations
Methanol Reaction solvent for chlorination of saccharin. orgsyn.orgPros: Can be produced from renewable feedstocks (biomass). Cons: Flammable; toxic upon ingestion and inhalation.
Acetonitrile Solvent for subsequent reactions involving this compound. chemicalbook.comorgsyn.orgPros: Useful polarity for a range of reactions. Cons: Volatile; toxic; derived from non-renewable petrochemical sources; can be difficult to recycle from aqueous mixtures.
Petroleum Ether Used for rinsing and washing the product precipitate. orgsyn.orgCons: Highly flammable; neurotoxic; mixture of hydrocarbons derived from petroleum.
Water Not a primary solvent for this synthesis but often used in workups.Pros: The greenest solvent; non-toxic, non-flammable, and abundant. Cons: Can be incompatible with moisture-sensitive reagents; high energy cost for removal.

By consulting solvent selection guides, researchers can prioritize solvents that are less hazardous and have a lower life-cycle impact. york.ac.ukrsc.org The ultimate goal is to replace undesirable solvents with greener alternatives, such as water or bio-based solvents, or to design processes that minimize or eliminate the need for solvents altogether. mdpi.com

Q & A

Q. What are the key considerations for synthesizing and characterizing N-Chlorosaccharin in the laboratory?

this compound is synthesized via chlorination of saccharin using reagents like tert-butyl hypochlorite. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structure and purity. For example, ¹H NMR in CDCl₃ shows peaks at δ 7.91–8.13 ppm corresponding to aromatic protons, while ¹³C NMR confirms carbonyl and sulfonamide groups . Quantitative ¹H NMR with an internal standard (e.g., dimethyl fumarate) is recommended for purity assessment, achieving ~93% purity in optimized conditions .

Q. How does the stability of this compound in aqueous and organic solvents impact experimental design?

this compound exhibits moderate stability in glacial acetic acid and chloroform but degrades in water due to hydrolysis. Researchers should prepare solutions fresh in non-aqueous solvents (e.g., glacial acetic acid) and avoid prolonged storage. Stability tests via iodometric titration or UV-Vis spectroscopy are critical to verify active chlorine content before use in reactions .

Q. What are the standard methods for quantifying this compound in titrimetric analyses?

A validated approach involves dissolving this compound in glacial acetic acid (0.02 M solution) and standardizing iodometrically. Methyl red is used as an indicator for direct titration of sulfa drugs, achieving ≤1.90% relative error . Ensure reaction stoichiometry (1:1 or 1:2, depending on substrate) is confirmed via isolated product analysis (e.g., melting point comparison) .

Advanced Research Questions

Q. How do reaction mechanisms involving this compound differ from those of N-Chlorosuccinimide (NCS) in chlorination reactions?

this compound acts as an electrophilic chlorine source via a two-step mechanism: (1) generation of a chloronium ion intermediate and (2) nucleophilic attack by the substrate. Unlike NCS, its bulkier structure and higher stability in acetic acid reduce side reactions (e.g., over-chlorination). Kinetic studies in aqueous acetic acid show pseudo-first-order dependence on substrate concentration, with activation parameters (ΔH‡, ΔS‡) indicating a concerted process .

Q. What experimental strategies can resolve contradictions in reported stoichiometries for this compound-mediated reactions?

Discrepancies in stoichiometry (e.g., 1:1 vs. 1:2) arise from substrate electronic effects and solvent polarity. To address this:

  • Conduct controlled kinetic experiments with varying substrate/reagent ratios.
  • Use high-performance liquid chromatography (HPLC) to monitor intermediate formation.
  • Compare results with computational models (e.g., density functional theory) to validate proposed pathways .

Q. How can researchers optimize this compound for green chemistry applications?

  • Substitute toxic solvents (e.g., chloroform) with biodegradable alternatives like ethyl acetate.
  • Recycle unreacted this compound via column chromatography.
  • Assess environmental impact using metrics like E-factor (kg waste/kg product), targeting values <5 for sustainable processes .

Data Analysis and Reproducibility

Q. What are best practices for ensuring reproducibility in this compound-based experiments?

  • Documentation : Record exact solvent volumes, temperature, and mixing times (e.g., "stirred at 25°C for 30 min").
  • Validation : Replicate key findings across ≥3 independent trials.
  • Data Sharing : Deposit raw NMR/UV-Vis spectra in public repositories (e.g., Zenodo) with DOI links .

Q. How should researchers handle conflicting data on this compound’s reactivity with heterocyclic compounds?

  • Perform control experiments to rule out impurities (e.g., residual hypochlorite).
  • Use advanced techniques like in situ IR spectroscopy to detect transient intermediates.
  • Cross-reference findings with analogous studies using N-bromophthalimide to identify mechanistic parallels .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.